3-Fluoro-6-hydroxy-2-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWGOYUDZVNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Halogenated and Hydroxylated Pyridine Scaffolds in Synthetic Chemistry
Halogenated and hydroxylated pyridine (B92270) derivatives are fundamental building blocks in organic synthesis, prized for their versatility and the unique properties they impart to target molecules. eurekalert.orgmdpi.com
Halogenated Pyridines: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring serves multiple strategic purposes. Halogens act as versatile synthetic handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgsoton.ac.uk This capability is crucial for constructing complex molecular architectures from simpler precursors. Furthermore, the high electronegativity of halogens, particularly fluorine, can significantly alter the electronic properties of the pyridine ring, influencing its reactivity, basicity, and the biological activity of the final compound. nih.govjst.go.jp For instance, the trifluoromethyl group, a common substituent in modern agrochemicals and pharmaceuticals, is strongly electron-withdrawing and can enhance metabolic stability and cell membrane permeability. nih.gov
Hydroxylated Pyridines: Hydroxypyridines, and their tautomeric pyridone forms, are another cornerstone of synthetic and medicinal chemistry. iipseries.orgacs.org The hydroxyl group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets like enzymes. mdpi.comacs.org This functional group also provides a reactive site for further derivatization, such as etherification or esterification, allowing for the modulation of a compound's solubility and pharmacokinetic profile. jfda-online.com The tautomeric equilibrium between the hydroxy and pyridone forms is influenced by the solvent and substitution pattern, adding another layer of chemical complexity and synthetic opportunity. iipseries.org The C3-hydroxy group, in particular, is a feature in several biologically active molecules, where it is often crucial for their function. acs.org
The combination of both halogen and hydroxyl functionalities on a single pyridine scaffold creates a highly valuable and multifunctional building block, offering multiple, orthogonal sites for chemical modification.
Overview of the Unique Structural Features of 3 Fluoro 6 Hydroxy 2 Iodopyridine and Its Synthetic Utility Potential
3-Fluoro-6-hydroxy-2-iodopyridine is a polysubstituted pyridine (B92270) derivative whose strategic value stems from the specific arrangement of its three distinct functional groups. The interplay between the iodo, fluoro, and hydroxy groups dictates its reactivity and makes it a potentially powerful intermediate in synthetic chemistry.
The most prominent feature for synthetic transformations is the iodine atom at the C2 position. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for a variety of metal-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at this position. beilstein-journals.org
The hydroxyl group at the C6 position exists in tautomeric equilibrium with its 6-pyridone form. This duality offers two potential reaction pathways. The hydroxyl form can undergo O-alkylation or O-acylation, while the pyridone form allows for N-alkylation or other transformations at the nitrogen atom. This functional group is also a key site for forming hydrogen bonds, a critical interaction in many biological systems. mdpi.comiipseries.org
The combination of these three groups on a single, relatively simple molecule provides a platform for creating diverse and complex chemical structures. The differential reactivity of the iodo group (for cross-coupling) and the hydroxy/pyridone group (for alkylation/acylation) allows for sequential and controlled modifications, making this compound a versatile precursor for advanced chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 214911-10-1 | cymitquimica.comlookchem.com |
| Alternate CAS | 1803857-23-9 | chemsrc.comchemsrc.com |
| Molecular Formula | C₅H₃FINO | cymitquimica.comchemsrc.com |
| Molecular Weight | 238.99 g/mol | lookchem.comchemsrc.com |
| Synonyms | 6-Fluoro-2-iodopyridin-3-ol, 6-Fluoro-2-iodo-3-pyridinol | cymitquimica.comlookchem.com |
Table 2: Predicted Synthetic Reactions for this compound
| Reaction Type | Reactive Site | Potential Reagents | Product Class |
|---|---|---|---|
| Suzuki Coupling | C2-Iodo | Arylboronic acids, Pd catalyst, Base | 2-Aryl-3-fluoro-6-hydroxypyridines |
| Sonogashira Coupling | C2-Iodo | Terminal alkynes, Pd/Cu catalyst, Base | 2-Alkynyl-3-fluoro-6-hydroxypyridines |
| Buchwald-Hartwig | C2-Iodo | Amines, Pd catalyst, Base | 2-Amino-3-fluoro-6-hydroxypyridines |
| O-Alkylation | C6-Hydroxy | Alkyl halides, Base | 6-Alkoxy-3-fluoro-2-iodopyridines |
| N-Alkylation | Pyridone-NH | Alkyl halides, Base | 1-Alkyl-3-fluoro-2-iodo-6-pyridones |
Historical Context of Pyridine Derivatization for Advanced Chemical Synthesis
Precursor-Based Synthetic Routes to Halogenated Pyridines
The construction of highly substituted pyridines such as this compound often relies on the strategic functionalization of pre-existing pyridine rings or the de novo synthesis from acyclic precursors. These precursor-based routes are critical for establishing the initial substitution pattern, which can then be elaborated in subsequent steps.
Regioselective Functionalization Strategies
The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. Direct functionalization often leads to a mixture of isomers, necessitating the use of directing groups or pre-functionalized substrates to achieve the desired substitution pattern. wikipedia.orgnih.gov
For the synthesis of halogenated pyridines, several regioselective strategies have been developed. One common approach involves the use of activating groups, such as an N-oxide, to direct substitution to specific positions. For instance, pyridine N-oxides can be selectively functionalized at the 2- and 4-positions. nih.govyoutube.com Another powerful strategy is directed ortho-metalation, where a directing group guides the deprotonation of the adjacent C-H bond, followed by quenching with an electrophile.
Multi-step Reaction Sequences for Optimized Yields
Given the complexity of this compound, a multi-step synthetic sequence is invariably required to introduce the three different substituents with the correct regiochemistry and in high yield. Such sequences often involve the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. youtube.com
Contemporary Synthetic Approaches to this compound
Modern synthetic chemistry offers a range of sophisticated techniques for the selective introduction of functional groups onto heterocyclic scaffolds. These contemporary approaches are essential for overcoming the challenges associated with the synthesis of a molecule as electronically and sterically complex as this compound.
Direct Halogenation Techniques and Selectivity Considerations
Direct C-H halogenation of pyridine rings is a highly sought-after transformation as it offers a more atom-economical approach compared to traditional methods that require pre-functionalization. However, controlling the regioselectivity of direct halogenation on an electron-deficient pyridine ring, especially one that is already substituted, is a significant challenge. nih.gov
Recent advances have led to the development of methods for the regioselective iodination of various heterocycles, including pyridines and pyridones, under radical-based conditions. rsc.org These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution. For the synthesis of this compound, a direct iodination of a suitable 3-fluoro-6-hydroxypyridine precursor would be an attractive step, provided that the desired regioselectivity at the 2-position can be achieved.
Hydroxylation and Fluorination Methodologies on Pyridine Rings
The introduction of hydroxyl and fluoro groups onto a pyridine ring requires specific and often distinct methodologies. Hydroxylation of pyridines can be achieved through various methods, including the Chichibabin reaction, although this is generally limited to the 2- and 4-positions. youtube.com A more versatile approach for introducing a hydroxyl group is through the diazotization of an aminopyridine, followed by hydrolysis of the resulting diazonium salt, a variant of the Sandmeyer reaction. organic-chemistry.org This method allows for the introduction of a hydroxyl group at positions that are not readily accessible through direct hydroxylation.
Fluorination of pyridines can be accomplished using several methods. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine, is a classic method for introducing fluorine. acs.org More modern techniques involve nucleophilic fluorination of halopyridines or the use of electrophilic fluorinating agents. The choice of fluorination method depends heavily on the substrate and the desired regioselectivity.
A potential synthetic pathway to this compound could involve starting with 2-amino-3-fluoropyridine. The amino group could then be converted to a hydroxyl group via a diazotization reaction.
| Precursor | Reaction | Product | Reagents and Conditions | Yield |
| 2-Amino-3-fluoropyridine | Diazotization and Hydroxylation | 3-Fluoro-2-hydroxypyridine | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. Heat | Not specified |
| 3-Fluoro-2-hydroxypyridine | Iodination | This compound | I₂, NaHCO₃, H₂O | Not specified |
Chemo- and Regio-selective Control in Synthesis
The successful synthesis of this compound hinges on the precise control of both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution). The presence of multiple reactive sites on the pyridine ring and the different directing effects of the substituents make this a non-trivial task.
For instance, in a potential precursor like 3-fluoro-6-hydroxypyridine (which exists in equilibrium with its pyridone tautomer), direct iodination could occur at multiple positions. The directing effects of both the fluorine and the hydroxyl/oxo group must be considered. The reaction conditions, including the choice of iodinating agent, solvent, and temperature, would need to be carefully optimized to favor iodination at the desired 2-position.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of fine chemicals is of paramount importance for developing sustainable and environmentally responsible processes. For a molecule like this compound, this involves the careful selection of solvents and catalysts to minimize waste, energy consumption, and the use of hazardous materials.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free or benign solvent systems is a key aspect of green chemistry.
Recent advancements have demonstrated the feasibility of conducting reactions in environmentally friendly media. For instance, C–H fluorination reactions, a potential step in the synthesis of the target molecule, have been successfully carried out in pure water at room temperature. rsc.org This approach is particularly attractive as water is non-flammable, non-toxic, and readily available. rsc.org The unique properties of water, such as its high dielectric constant, can positively influence reaction rates and selectivity. rsc.org Microwave-assisted organic synthesis has also emerged as a powerful tool in green chemistry, often enabling reactions to be performed in greener solvents like ethanol (B145695) or even in the absence of a solvent. acs.org One-pot, multi-component reactions under microwave irradiation have been shown to produce pyridine derivatives in high yields with short reaction times and reduced waste. acs.org
For the synthesis of this compound, a hypothetical green approach might involve an initial multicomponent reaction to form a substituted pyridine ring in a benign solvent like ethanol, followed by subsequent functionalization steps. For example, the Hantzsch pyridine synthesis, a classic method, can be adapted to more environmentally friendly conditions. mdpi.com The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a recyclable medium for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is another example of a greener solvent choice. acs.org
While a completely solvent-free synthesis for this compound has not been reported, the principles of using benign solvents can be applied to its potential synthetic pathway.
Catalyst Development for Sustainable Production
The use of efficient and recyclable catalysts is a cornerstone of green chemistry, as they can reduce energy requirements and minimize waste.
In the context of synthesizing halogenated pyridines, transition-metal catalysis plays a significant role. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for forming carbon-carbon bonds on the pyridine ring. nih.gov The development of highly active palladium catalysts allows these reactions to be carried out under milder conditions and with lower catalyst loadings. acs.org
For the introduction of the fluorine atom, recent research has focused on developing greener fluorination methods. Silver(II) fluoride (B91410) has been used for the selective C-H fluorination of pyridines, offering an alternative to more hazardous fluorinating agents. researchgate.net Furthermore, the development of chromium-free catalysts, such as Clariant's HySat 320, for hydrogenation processes presents a safer and more sustainable alternative to traditional copper-chromium catalysts, which could be relevant for reduction steps in a synthetic sequence. youtube.com
The production of pyridines from renewable feedstocks like glycerol (B35011) using zeolite catalysts is an area of active research that points towards a more sustainable future for pyridine synthesis. rsc.org Although not directly applicable to the specific target molecule, it highlights the trend towards using sustainable catalysts in the broader field.
A potential sustainable catalytic approach to this compound could involve a palladium-catalyzed cross-coupling to introduce a substituent that can be later converted to the hydroxyl group, followed by a regioselective C-H fluorination using a modern, less hazardous fluorinating agent and catalyst system.
Purification and Isolation Strategies for Synthetic Intermediates
Flash column chromatography is a widely used method for the purification of organic compounds. mdpi.comnih.govnih.govamazonaws.com The choice of eluent system (e.g., ethyl acetate/hexanes) is crucial for achieving good separation of the desired intermediate from byproducts and unreacted starting materials. mdpi.comnih.gov For instance, in the synthesis of multi-substituted pyridines, purification by flash chromatography is a common final step. nih.gov
Crystallization is another powerful purification technique, particularly for solid compounds. acs.orggoogle.com The process of dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly can lead to the formation of highly pure crystals. In some cases, direct crystallization from the reaction mixture upon cooling can yield a pure product, simplifying the workup procedure. acs.orgacs.org For example, some 3-sulfonyl-2-aminopyridines can be isolated by simple filtration after the addition of water to the reaction mixture. acs.org
Extraction is a fundamental technique used to separate the product from the reaction mixture. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution. amazonaws.commdpi.com Washing the organic layer with brine and drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate are standard procedures to remove water and inorganic impurities. nih.govamazonaws.commdpi.com
For lithiated pyridine intermediates, which can be sensitive to air and moisture, specialized handling techniques under an inert atmosphere are required. nih.gov
The purification of intermediates in a potential synthesis of this compound would likely involve a sequence of extraction, followed by flash chromatography or crystallization to obtain materials of sufficient purity for subsequent steps.
Cross-Coupling Reactions Involving the C-I Bond of this compound
The carbon-iodine (C-I) bond in this compound is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the C-I bond, in comparison to other potential reaction sites on the pyridine ring, makes it an ideal handle for selective functionalization. libretexts.orgbenchchem.com
Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki, Stille, Negishi, Heck, Sonogashira Reactions)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and this compound is a suitable substrate for these transformations. libretexts.org The general order of reactivity for halogens in these reactions is I > Br > OTf >> Cl > F, highlighting the utility of the iodo-substituent. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming biaryl and heteroaryl-aryl bonds. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org
Stille Coupling: In Stille coupling, an organotin compound is coupled with the iodopyridine. libretexts.org This reaction is known for its tolerance of a wide range of functional groups. researchgate.net
Negishi Coupling: The Negishi reaction utilizes an organozinc reagent as the coupling partner. libretexts.org It is a powerful method for forming carbon-carbon bonds under mild conditions. nobelprize.org
Heck Reaction: The Heck reaction involves the coupling of the iodopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodopyridine and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org
Copper-Mediated Cross-Coupling Transformations
Copper-catalyzed or mediated cross-coupling reactions offer an alternative to palladium-based systems and are particularly useful for certain transformations, such as fluoroalkylation. nih.govnih.gov For instance, copper-catalyzed trifluoromethylation of iodo-substituted heterocycles has been successfully demonstrated. nih.gov These reactions can sometimes involve competing pathways, including intramolecular cyclization and homocoupling, the selectivity of which can be controlled by tuning reaction conditions and substrate substituents. nih.gov
Ligand Design and Catalyst Optimization for Selective Coupling
The choice of ligand is crucial for the success and selectivity of palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as trialkylphosphines (e.g., P(t-Bu)3), often enhance catalytic activity, allowing for reactions to proceed under mild conditions and with low catalyst loadings. researchgate.netnih.gov The development of specialized ligands, like RuPhos and BrettPhos, has expanded the scope of C-N cross-coupling reactions, enabling the amination of challenging substrates like 3-halo-2-aminopyridines. researchgate.netnih.gov In some cases, ligand-free conditions have been developed, which can offer unique selectivity. nih.gov
Mechanistic Pathways of Transmetalation and Reductive Elimination
The catalytic cycles of palladium-catalyzed cross-coupling reactions generally involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (R-X), in this case, this compound, to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.org
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) center, displacing the halide. nobelprize.org
Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Transformations of the Hydroxyl Group in this compound
The hydroxyl group at the 6-position of the pyridine ring offers another site for functionalization, allowing for the synthesis of a different class of derivatives.
Etherification and Esterification Reactions
Standard organic transformations can be applied to modify the hydroxyl group of this compound.
Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide.
Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). This reaction is typically catalyzed by an acid or a coupling agent.
These transformations of the hydroxyl group can be used to protect it during subsequent reactions at the C-I bond or to introduce new functional groups that can alter the molecule's physical and chemical properties.
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The hydroxyl group of this compound can undergo both oxidation and reduction, leading to a variety of derivatives.
Oxidation: The oxidation of hydroxypyridines can be a complex process. In related systems, the initial step of 3-hydroxypyridine (B118123) catabolism involves the hydroxylation at the C-6 position to yield 2,5-dihydroxypyridine, a reaction often catalyzed by multicomponent molybdopterin-containing dehydrogenases in biological systems. nih.gov For this compound, chemical oxidation would likely target the hydroxyl group. Depending on the oxidizing agent and reaction conditions, the hydroxyl group could be oxidized to a carbonyl group, leading to the corresponding pyridone derivative. Stronger oxidizing agents could potentially lead to ring-opening reactions, although the stability of the aromatic ring makes this a less favorable pathway under controlled conditions.
Reduction: The reduction of the pyridine ring in 3-hydroxypyridine derivatives has been documented. For instance, 3-hydroxypyridine can be reduced with sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate to yield 1-benzyloxycarbonyl-5-hydroxy-2-piperideine. rsc.org Catalytic hydrogenation of 3-hydroxypyridine and its derivatives has also been explored. While early attempts at catalytic reduction were challenging, later studies reported the successful hydrogenation to 3-hydroxypiperidine (B146073) using a nickel catalyst at elevated temperatures and pressures. google.com It is plausible that similar reduction methods could be applied to this compound to produce the corresponding fluorinated and iodinated piperidine (B6355638) derivatives. The general conditions for such reductions are summarized in the table below.
| Reaction | Reagents and Conditions | Product Type |
| Catalytic Hydrogenation | H₂, Raney Nickel, 80-250°C, 200-4000 psi | Substituted Piperidine |
| Borohydride Reduction | NaBH₄, Benzyl Chloroformate | Substituted Piperideine |
Nucleophilic Substitutions Involving Oxygen Functionality
The hydroxyl group of this compound can act as a nucleophile or be converted into a better leaving group for subsequent substitution reactions. One of the primary reactions involving the oxygen functionality is etherification.
Transition-metal catalyzed reactions provide a versatile method for the formation of C-O bonds. For the related compound 6-fluoro-3-hydroxypyridine, etherification can be achieved through coupling reactions with suitable partners in the presence of a transition metal catalyst, such as palladium or copper. pipzine-chem.com This approach allows for the introduction of a wide range of alkyl or aryl groups onto the oxygen atom. The general scheme for such a transformation is presented below.
Table 1: Etherification of Halogenated Hydroxypyridines
| Reactant | Coupling Partner | Catalyst System | Product |
| 6-Fluoro-3-hydroxypyridine | Aryl Halide/Alkyl Halide | Palladium or Copper catalyst with appropriate ligand | 6-Fluoro-3-(alkoxy/aryloxy)pyridine |
Reactivity Influenced by the Fluoro Substituent
The highly electronegative fluorine atom significantly impacts the electronic properties and reactivity of the pyridine ring.
Electronic Effects of Fluorine on Ring Activation/Deactivation
The introduction of a fluorine atom into an aromatic ring generally leads to a deactivation of the ring towards electrophilic aromatic substitution (EAS) and an activation towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing inductive effect of fluorine. deepdyve.com In this compound, the fluorine atom at the 3-position will decrease the electron density of the pyridine ring, making it less susceptible to attack by electrophiles. Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic attack.
Directing Effects of Fluorine in Electrophilic Aromatic Substitution (EAS) or Nucleophilic Aromatic Substitution (SNAr)
Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards EAS due to the electron-withdrawing nature of the nitrogen atom. youtube.com When EAS does occur, it typically proceeds at the 3-position. In this compound, the presence of the electron-donating hydroxyl group (activating and ortho-, para-directing) and the electron-withdrawing fluorine and iodine atoms (deactivating and meta-directing relative to themselves) creates a complex substitution pattern. The hydroxyl group would direct incoming electrophiles to the 2 and 4 positions. However, the 2-position is already substituted with iodine. The fluorine at the 3-position would direct to the 5-position. Therefore, any potential EAS reaction would likely occur at the 4 or 5-position, with the outcome depending on the specific reaction conditions and the relative activating/deactivating strengths of the substituents.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently more susceptible to SNAr than benzene, and the presence of electron-withdrawing groups further enhances this reactivity. In SNAr reactions of halopyridines, the reactivity order is often F > Cl > Br > I, which is counterintuitive based on leaving group ability but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. stackexchange.comnih.gov In this compound, both the fluorine and iodine atoms are potential leaving groups. The iodine at the 2-position, being a good leaving group and activated by the ring nitrogen, is a likely site for nucleophilic attack. The fluorine at the 3-position is also a potential site for substitution. The regioselectivity of SNAr will depend on the nature of the nucleophile and the reaction conditions.
Other Significant Reaction Pathways
Beyond the reactions involving the individual functional groups, the pyridine core of this compound can participate in other transformations.
Cycloaddition Reactions Involving the Pyridine Core
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. wikipedia.orglibretexts.orgkharagpurcollege.ac.in The pyridine ring can act as a diene or a dienophile in Diels-Alder type reactions, although these reactions often require specific activation. For instance, the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles provides a route to polysubstituted 3-hydroxypyridines. rsc.org While the pyridine ring itself is a poor diene, its derivatives can undergo cycloaddition. Photochemically induced [2+2] cycloadditions are also a possibility for forming four-membered rings. libretexts.orgyoutube.com The specific substituents on this compound will influence its ability to participate in such reactions, with the electron-withdrawing groups potentially making it a better dienophile.
Functional Group Interconversions on the Pyridine Ring
The synthetic versatility of this compound lies in the selective transformation of its functional groups. The presence of iodo, fluoro, and hydroxy substituents on the pyridine core allows for a diverse range of chemical modifications. The iodine at the 2-position is the most labile site for cross-coupling reactions, while the fluorine at the 3-position and the hydroxyl group at the 6-position can also participate in or influence various transformations.
The 2-iodo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. harvard.eduorganic-chemistry.org In the case of this compound, the iodine atom at the C-2 position is the expected site of reaction. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to activate the organoboron species. harvard.edu While specific examples with this compound are not extensively documented in the literature, the reactivity of similar iodopyridine derivatives suggests that it would readily undergo Suzuki-Miyaura coupling with various aryl- and vinylboronic acids or their esters. mdpi.comnih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to optimize the yield of the desired biarylpyridine product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylboronic acid | 7% Pd/WA30 | TBAF | THF | 80 | 99 | mdpi.com |
| 2-Chloropyridine | 2-Thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | Modest | nih.gov |
| 4-Bromobenzonitrile | 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 88 | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgnih.gov The reaction of this compound with primary or secondary amines would be expected to yield 2-amino-3-fluoro-6-hydroxypyridine derivatives. The catalytic cycle is similar to the Suzuki coupling, involving a palladium catalyst and a strong base, such as sodium tert-butoxide. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of phosphine ligand is crucial for the efficiency of the amination. rsc.org Given the prevalence of this reaction in medicinal chemistry, its application to substrates like this compound is highly probable for the introduction of diverse amine functionalities. nih.gov
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides This table presents data for analogous compounds to illustrate typical reaction conditions.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Chlorides/Bromides | Various | [Pd(cinnamyl)Cl]₂ / t-BuXPhos | NaOBu-t/KOH | Water | 110 | Good to Excellent | organic-chemistry.org |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / JohnPhos | NaOBu-t | 1,4-Dioxane | 80-100 | Not specified | rsc.org |
| 2-Bromopyridines | Volatile Amines | Pd₂(dba)₃ / dppp | NaOBu-t | Toluene | Not specified | Good | nih.gov |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org this compound is an excellent candidate for this transformation, allowing for the introduction of an alkynyl group at the 2-position. Such reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. soton.ac.uk A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes demonstrated high yields, suggesting that the iodo-analogue would be even more reactive. soton.ac.uk
Table 3: Conditions for Sonogashira Coupling of Halopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 93 | soton.ac.uk |
| 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Toluene | 80°C | Excellent | scirp.org |
The fluorine atom at the 3-position is generally less reactive towards nucleophilic substitution than the iodine at the 2-position. However, under harsh conditions or with highly nucleophilic reagents, displacement of the fluoride can occur. rsc.org The hydroxyl group at the 6-position can act as a directing group and can also be functionalized, for example, through etherification or esterification, although these reactions might require protection of the pyridine nitrogen. The interplay between these functional groups allows for sequential and site-selective modifications, making this compound a valuable building block in synthetic chemistry.
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical properties of this compound are of interest for understanding its stability and potential for novel transformations.
Photochemical Reactivity: The photolytic degradation of hydroxypyridines has been studied, revealing that these compounds can undergo decomposition upon UV irradiation. nih.gov For 2-hydroxypyridine, the degradation rate is influenced by factors such as pH, dissolved oxygen, and the presence of radical scavengers, indicating a photooxidation pathway. nih.gov The degradation was found to be faster at lower pH. nih.gov Fluorinated aromatic compounds can also undergo photochemical degradation, sometimes leading to defluorination. researchgate.netmdpi.comrsc.org The photostability of related fluorinated dyes has been investigated, with some studies showing that UV light can cause the detachment of halogen atoms from the core structure. nih.gov While specific photochemical studies on this compound are scarce, it is plausible that irradiation could lead to cleavage of the carbon-iodine bond, which is the weakest, potentially generating a pyridyl radical. This radical could then undergo various reactions, such as hydrogen abstraction or dimerization. The presence of the fluorine and hydroxyl groups would likely influence the excited-state properties and the subsequent reaction pathways.
Applications of 3 Fluoro 6 Hydroxy 2 Iodopyridine As a Synthetic Building Block
Precursor to Advanced Heterocyclic Systems
The synthesis of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and drug discovery. 3-Fluoro-6-hydroxy-2-iodopyridine serves as an excellent starting point for the generation of more complex, polycyclic, and fused heterocyclic systems.
The reactivity of the iodo group in this compound allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions enable the introduction of various aryl, alkynyl, and vinyl substituents at the 2-position of the pyridine (B92270) ring, leading to the formation of polycyclic systems. For instance, a Sonogashira coupling with a terminal alkyne can be the initial step in a sequence to build more elaborate structures. soton.ac.uk While direct examples with this compound are not extensively documented in readily available literature, the principles are well-established for similarly substituted pyridines. acs.org
A general strategy involves the initial coupling reaction followed by further functionalization or cyclization reactions. The hydroxyl group can be used as a handle for intramolecular cyclizations, leading to the formation of an additional ring fused to the pyridine core.
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, base | 2-Alkynyl-3-fluoro-6-hydroxypyridine |
| Suzuki Coupling | Arylboronic Acid | Pd catalyst, base | 2-Aryl-3-fluoro-6-hydroxypyridine |
| Heck Coupling | Alkene | Pd catalyst, base | 2-Alkenyl-3-fluoro-6-hydroxypyridine |
This table represents potential transformations based on established reactivity patterns of iodopyridines.
The synthesis of fused-ring systems containing a pyridine moiety is of significant interest due to their presence in numerous biologically active natural products and pharmaceuticals. ias.ac.in The functional groups on this compound can be strategically manipulated to construct such fused systems. For example, the hydroxyl group can be converted to a triflate, which can then participate in intramolecular Heck reactions to form a new ring.
In a related context, the synthesis of furo[2,3-b]pyridines often starts from substituted hydroxypyridines. ias.ac.in The hydroxyl group of this compound could potentially be alkylated with a reagent containing a suitable functional group for a subsequent intramolecular cyclization, leading to a fused heterocyclic system.
Role in the Synthesis of Complex Organic Molecules
The unique combination of functional groups in this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, including natural products and their analogues.
While specific examples of the use of this compound in completed total syntheses are not prominently reported, its potential as a strategic intermediate is clear. In the synthesis of complex alkaloids or polyether natural products containing a substituted pyridine core, this building block could be used to introduce the pyridine ring with pre-installed functional handles for further elaboration. The fluorine atom is particularly interesting as it can enhance the biological activity of the final molecule. The synthesis of complex C-nucleosides, for example, has been achieved using related halopyridines as key intermediates. acs.orgresearchgate.net
Modular synthesis, which involves the sequential and controlled assembly of molecular fragments, is a powerful strategy for creating libraries of related compounds for drug discovery. This compound is well-suited for such approaches. A modular strategy could involve the sequential cross-coupling reactions at the iodo position, followed by modification of the hydroxyl group. This allows for the rapid generation of a diverse set of analogues with different substituents at these positions. rsc.org
A representative modular approach is outlined in the following table:
| Step | Reaction | Reagents | Intermediate |
| 1 | Sonogashira Coupling | R1-CCH, Pd/Cu catalyst | 2-(Alkynyl)-3-fluoro-6-hydroxypyridine |
| 2 | Etherification | R2-X, base | 2-(Alkynyl)-3-fluoro-6-(alkoxy)pyridine |
| 3 | Click Chemistry (on alkyne) | R3-N3 | 2-(Triazolyl)-3-fluoro-6-(alkoxy)pyridine |
This table illustrates a hypothetical modular synthesis based on the known reactivity of the functional groups.
Contribution to Materials Science Applications
Substituted pyridines are known to be important components in materials with interesting optical and electronic properties. The introduction of a fluorine atom can significantly influence these properties, making fluorinated pyridines attractive for applications in materials science. google.com For instance, liquid crystals containing fluorinated pyridine units have been synthesized. google.com
The versatile reactivity of this compound allows for its incorporation into larger conjugated systems, which could find applications as organic light-emitting diodes (OLEDs), sensors, or in photovoltaics. The ability to introduce different functional groups through the iodo and hydroxyl positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Monomer for Polymer Synthesis with Functionalized Pyridine Units
There is no readily available information in peer-reviewed journals or patents that describes the use of this compound as a monomer in polymerization reactions. The synthesis of polymers with functionalized pyridine units is an active area of research, often utilizing other pyridine-containing monomers. The potential for this specific compound to participate in polymerization, for instance, through polycondensation reactions involving the hydroxyl group, remains a theoretical possibility that has not been experimentally validated in the accessible literature.
Precursor for Agrochemical and Industrial Chemical Development
The development of novel agrochemicals and industrial chemicals frequently involves the use of highly functionalized heterocyclic compounds. Fluorinated pyridines, in particular, are a well-established class of intermediates in the synthesis of various biologically active molecules. The unique combination of substituents in this compound could theoretically offer advantages in modulating the physicochemical properties and biological activity of target molecules.
Chemical Scaffolds for Structure-Activity Relationship Studies
In drug discovery and agrochemical research, the systematic modification of a chemical scaffold is crucial for understanding structure-activity relationships (SAR). The three distinct functional groups on the pyridine ring of this compound offer multiple points for diversification, making it a potentially interesting scaffold for SAR studies. For example, the iodine atom could be readily replaced through various cross-coupling reactions to introduce a wide range of substituents. The hydroxyl group could be alkylated, acylated, or used as a handle for further functionalization. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability. Despite this theoretical potential, there are no published SAR studies that specifically utilize this compound as the starting scaffold.
Development of Novel Functional Pyridine Derivatives for Industrial Applications
The synthesis of novel functional pyridine derivatives is of significant interest for various industrial applications, including materials science, catalysis, and electronics. The reactivity of the iodo- and hydroxyl groups in this compound could allow for its incorporation into more complex molecular systems. However, the scientific literature does not currently contain specific examples of industrial chemicals or materials that are derived from this particular precursor.
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 6 Hydroxy 2 Iodopyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted pyridines like 3-fluoro-6-hydroxy-2-iodopyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.
A study on the synthesis of 2-fluoro-6-iodopyridin-3-ol, a tautomer of this compound, reported its characterization using a 400 MHz NMR spectrometer. nih.gov The basic ¹H and ¹³C NMR data provide primary evidence for the structure.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.27 (d, J = 8 Hz, 1H) | δ 151.7 (d, JC,F = 239 Hz) |
| δ 7.01 (dd, J = 10 Hz, J = 8 Hz, 1H) | δ 139.9 (d, JC,F = 27 Hz) |
| δ 133.2 (d, JC,F = 5 Hz) | |
| δ 128.6 (d, JC,F = 5 Hz) | |
| δ 96.7 (d, JC,F = 12 Hz) | |
| Data sourced from a study on 2-fluoro-6-iodopyridin-3-ol. nih.gov |
While 1D NMR provides initial data, 2D NMR techniques are essential for the definitive assignment of signals and for determining the complex structures of derivatives formed from the parent compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would reveal the connectivity between adjacent protons on the pyridine (B92270) ring, helping to distinguish between isomers formed during a reaction.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to unambiguously assign the carbon signals of the pyridine ring by linking them to their known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. For instance, in a derivative where a substituent is added to the hydroxyl group, HMBC could show a correlation from the protons of the new group to the C6 carbon of the pyridine ring, confirming the site of reaction. It is also invaluable for assigning quaternary carbons that are not visible in an HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For complex derivatives with stereocenters or restricted bond rotation, NOESY is critical for determining stereochemistry and preferred conformations in solution.
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an exceptional probe for studying fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. nih.gov This property is particularly useful for monitoring reaction progress and identifying intermediates. As a reaction proceeds, changes in the substitution pattern or electronic nature of the pyridine ring will induce significant shifts in the ¹⁹F signal.
For 2-fluoro-6-iodopyridin-3-ol, the ¹⁹F NMR spectrum in CDCl₃ shows a single signal at -85.8 ppm. nih.gov In a reaction involving this compound, the appearance of new signals in the ¹⁹F NMR spectrum can signal the formation of intermediates or products, with the chemical shift of each new species providing clues about its structure.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. aps.org This technique is essential for understanding the non-covalent interactions that govern the solid-state packing of molecules.
The interplay of substituents on the pyridine ring, particularly the halogen atoms and the hydroxyl group, dictates the dominant intermolecular interactions in the solid state. Studies on related 6-halopyridones reveal that hydrogen bonding and halogen bonding are key structure-directing forces. d-nb.info
A significant finding in the study of 6-iodopyridones is the prevalence of the pyridin-2(1H)-one tautomer in the solid state, a preference driven by strong halogen bonding. d-nb.info The electrophilic iodine atom forms a short, linear contact with an oxygen atom of a neighboring molecule. d-nb.info This C−I···O halogen bond is a powerful interaction that organizes the molecules into infinite chains. d-nb.info
| Interaction | Parameter | Value | Significance |
| Halogen Bond | d(I···O) | 3.029 Å | Indicates a strong halogen bond (RXB = 0.87) |
| Halogen Bond | ∠(C−I···O) | 172.7° | High degree of linearity, characteristic of strong halogen bonds |
| Tautomerism | d(C=O) | 1.244 Å | Confirms the presence of a carbonyl group, indicating the pyridone tautomer |
| Data sourced from a study on 6-iodo-2-pyridone. d-nb.info |
X-ray diffraction also reveals the preferred conformation of molecules in the crystal. For the this compound system, a key conformational question is that of tautomerism: whether the molecule exists as the hydroxy-pyridine form or the pyridone form.
Research on analogous 6-halopyridones has shown that while the fluoro, chloro, and bromo derivatives crystallize as hydrogen-bonded dimers in the pyridol form, the iodo-substituted analogue uniquely adopts the pyridone tautomer. d-nb.info This conformational shift is attributed to the strong C−I···O halogen bond, which stabilizes the pyridone form and directs the assembly into infinite, planar chains instead of the dimer motif seen in other congeners. d-nb.info This highlights how the specific halogen substituent directly influences both the molecular conformation (tautomerism) and the supramolecular assembly in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique molecular formula, providing definitive confirmation of a product's identity. mdpi.com
In the characterization of 2-fluoro-6-iodopyridin-3-ol, HRMS was used to confirm its elemental composition. nih.gov The experimentally measured mass of the protonated molecule ([M+H]⁺) was found to be identical to the theoretically calculated mass, providing strong evidence for the assigned structure. nih.gov
| Compound | Formula | Ion | Calculated Mass | Found Mass |
| 2-Fluoro-6-iodopyridin-3-ol | C₅H₄FINO | [M+H]⁺ | 239.9316 | 239.9316 |
| Data sourced from reference nih.gov. |
Beyond final product characterization, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for real-time reaction monitoring. By analyzing aliquots of a reaction mixture over time, one can track the disappearance of starting materials and the appearance of intermediates and products. The high mass accuracy allows for the confident identification of each species in the complex mixture, providing valuable mechanistic and kinetic insights into the chemical transformation.
Fragmentation Pattern Analysis for Structural Confirmation of Derivatives
The electron ionization (EI) mass spectrum of derivatives of this compound provides a wealth of structural information. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragments. For a hypothetical derivative, such as a 6-O-alkylated species, the initial fragmentation would likely involve the cleavage of the most labile bonds.
A primary fragmentation event would be the loss of the iodine atom, which is a good leaving group, leading to a significant peak corresponding to the [M-I]⁺ ion. Another characteristic fragmentation is the alpha-cleavage of the alkyl chain attached to the oxygen atom. For instance, if the derivative is a 6-methoxy-3-fluoro-2-iodopyridine, the loss of a methyl radical (•CH₃) would be observed. The McLafferty rearrangement is another potential fragmentation pathway for derivatives with longer alkyl chains, involving the transfer of a gamma-hydrogen to the pyridine ring followed by the elimination of a neutral alkene molecule. libretexts.orgmiamioh.edu
The presence of the fluorine atom and the pyridine ring also directs fragmentation. The loss of HF or HCN from the pyridyl ring are common fragmentation pathways for fluorinated and nitrogen-containing heterocyclic compounds, respectively. The precise fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous confirmation of the structure of synthesized derivatives.
To illustrate, consider the expected fragmentation of a hypothetical derivative, 6-ethoxy-3-fluoro-2-iodopyridine:
| Fragment Ion | Structure | m/z (relative) | Fragmentation Pathway |
| [M]⁺• | C₇H₇FINO⁺• | 267 | Molecular Ion |
| [M-I]⁺ | C₇H₇FNO⁺ | 140 | Loss of Iodine radical |
| [M-C₂H₄]⁺• | C₅H₃FINO⁺• | 239 | McLafferty Rearrangement (loss of ethene) |
| [M-CH₃]⁺ | C₆H₄FINO⁺ | 252 | Loss of methyl radical from ethoxy group |
| [M-C₂H₅O]⁺ | C₅H₂FIN⁺ | 222 | Loss of ethoxy radical |
This table is a representation of plausible fragmentation patterns and the m/z values are calculated based on the most common isotopes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification in Reaction Intermediates and Products
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. These two techniques are often complementary, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. triprinceton.org
In the synthesis of derivatives of this compound, FTIR and Raman spectroscopy are crucial for monitoring the progress of reactions by identifying the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in an O-alkylation reaction of the parent compound, the broad O-H stretching vibration in the FTIR spectrum (typically around 3200-3600 cm⁻¹) would diminish and be replaced by C-H stretching vibrations of the introduced alkyl group (around 2850-2960 cm⁻¹) and a C-O stretching vibration (around 1050-1250 cm⁻¹). miamioh.edu
Key vibrational modes for this compound and its reaction intermediates would include:
| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| O-H stretch (hydroxyl) | 3200-3600 | FTIR (strong, broad) |
| C-H stretch (aromatic) | 3000-3100 | FTIR, Raman (moderate) |
| C=C, C=N stretch (pyridine ring) | 1400-1600 | FTIR, Raman (strong) |
| C-F stretch | 1000-1400 | FTIR (strong) |
| C-O stretch (hydroxyl) | 1260-1350 | FTIR (strong) |
| C-I stretch | 500-600 | Raman (strong) |
Spectral Fingerprinting for Distinguishing Isomeric Products
The synthesis of substituted pyridines can often lead to the formation of isomeric products. Vibrational spectroscopy provides a unique "spectral fingerprint" for each isomer, allowing for their differentiation. While isomers will have many similar vibrational modes, the substitution pattern on the pyridine ring will cause subtle but distinct shifts in the frequencies and intensities of the ring vibrations and the out-of-plane C-H bending modes. cdnsciencepub.com
For example, if a reaction were to yield a mixture of this compound and its isomer, 5-Fluoro-2-hydroxy-6-iodopyridine, their FTIR and Raman spectra would show noticeable differences, particularly in the "fingerprint region" (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, would appear at different wavenumbers. cdnsciencepub.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of the possible isomers, and the comparison of these calculated spectra with the experimental data can aid in the definitive assignment of the product's structure. nih.gov
For instance, the C-H out-of-plane bending vibrations for different substitution patterns on a pyridine ring typically appear in the following regions:
| Substitution Pattern | C-H Bending Wavenumber (cm⁻¹) |
| 2,3,6-trisubstituted | ~800-850 |
| 2,3,5-trisubstituted | ~850-900 |
| 2,4,6-trisubstituted | ~750-800 |
By carefully analyzing these characteristic bands, one can distinguish between different isomeric products formed during the synthesis of derivatives of this compound.
Computational and Theoretical Investigations of 3 Fluoro 6 Hydroxy 2 Iodopyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the complex many-electron problem, DFT allows for the prediction of various molecular properties, including reactivity, with a favorable balance of accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial insights into a molecule's electrophilic and nucleophilic character.
For 3-fluoro-6-hydroxy-2-iodopyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the hydroxyl and iodo substituents, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the pyridine ring, with significant contributions from the carbon atoms bonded to the electronegative fluorine and iodine atoms, as well as the nitrogen atom. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3-Fluoropyridine | -6.98 | -0.75 | 6.23 |
| 3-Chloropyridine | -6.85 | -1.12 | 5.73 |
| 3-Bromopyridine | -6.79 | -1.25 | 5.54 |
This data is based on DFT calculations for 3-halopyridines and serves as an illustrative example.
The trend observed in the table suggests that as the halogen becomes less electronegative and more polarizable (from F to Br), both the HOMO and LUMO energies increase, and the energy gap decreases, indicating a potential increase in reactivity. For this compound, the combined electron-withdrawing effect of the fluorine and the electron-donating and polarizable nature of the iodine and hydroxyl groups would lead to a complex interplay influencing its frontier orbital energies.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas signify positive potential (electron-poor, attractive to nucleophiles).
For this compound, the EPS map is anticipated to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or coordination to Lewis acids. The hydroxyl oxygen would also exhibit a negative potential. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms attached to the electronegative fluorine and iodine atoms are expected to show positive potential, marking them as potential sites for nucleophilic attack. The presence of multiple substituents with differing electronic effects would create a nuanced EPS map, guiding the regioselectivity of its reactions.
Studies on fluorinated pyridines have demonstrated the significant impact of fluorine substitution on the electrostatic potential, generally leading to more positive potentials on the ring carbons and influencing the molecule's interaction with other species. rsc.orgresearchgate.net
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers that separate them.
Rotational Barriers and Preferred Conformations
For this compound, two key rotational barriers are of interest: the rotation around the C-O bond of the hydroxyl group and the rotation around the C-I bond. The bulky iodine atom at the 2-position, adjacent to the nitrogen, is likely to create significant steric hindrance, influencing the preferred orientation of the hydroxyl group.
Computational studies on substituted pyridines have shown that the rotational barriers can be influenced by a combination of steric and electronic effects. colostate.eduresearchgate.net For this compound, the preferred conformation would likely involve the hydroxyl hydrogen pointing away from the iodine atom to minimize steric clash. The planarity of the pyridine ring would be largely maintained, but slight out-of-plane distortions of the substituents could occur to alleviate strain. The rotational barrier for the hydroxyl group would provide information on the flexibility of this part of the molecule. While specific energy values require dedicated calculations, it can be inferred that the barrier would be non-trivial due to the presence of the adjacent bulky iodine atom and potential intramolecular hydrogen bonding interactions with the fluorine or nitrogen atoms.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can not only predict the properties of stable molecules but also model the entire course of a chemical reaction. This involves mapping the potential energy surface, locating transition states, and calculating activation energies, providing deep mechanistic insights.
Mechanistic Insights into Complex Transformations
Computational modeling of potential reactions, such as the substitution of the iodine atom by a nucleophile, would involve locating the transition state for the addition-elimination mechanism typical for nucleophilic aromatic substitution on pyridine rings. The calculations would reveal the activation energy of the reaction and how it is influenced by the other substituents. For instance, the electron-withdrawing fluorine atom would be expected to activate the ring towards nucleophilic attack.
Prediction of Regio- and Stereoselectivity
Computational chemistry provides a robust framework for predicting the regioselectivity of chemical reactions involving this compound. The distribution of electron density in the pyridine ring, significantly influenced by the three different substituents (fluoro, hydroxy, and iodo), is the primary determinant of its reactivity towards electrophiles and nucleophiles.
Theoretical methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathways and predict the most likely outcomes. frontiersin.orgnumberanalytics.com By calculating the activation energies for various possible reaction channels, chemists can determine the kinetic and thermodynamic favorability of forming different regioisomers. rsc.orgchem-soc.si
For electrophilic aromatic substitution, the positions on the pyridine ring are not equally reactive. The directing effects of the existing substituents play a crucial role. The hydroxy group at position 6 is a strong activating group and an ortho-, para-director. The fluorine at position 3 is a deactivating group but is also an ortho-, para-director. The iodine at position 2 is a weak deactivating group and an ortho-, para-director. Computational models can precisely quantify these effects by calculating parameters such as frontier molecular orbital (FMO) energies and shapes (HOMO for electrophilic attack and LUMO for nucleophilic attack), as well as mapping the molecular electrostatic potential (MEP). tandfonline.com The MEP visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
In the case of nucleophilic aromatic substitution, the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring makes the ring susceptible to attack, particularly at positions ortho and para to the activating groups. acs.org The iodine atom, being a good leaving group, makes the C2 position a likely site for nucleophilic attack. DFT calculations can model the transition states for the substitution at different positions, and the calculated energy barriers can predict the regioselectivity of such reactions. rsc.org
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be computationally predicted, especially in reactions where new chiral centers are formed. nih.gov While this compound itself is achiral, reactions at the pyridine ring could potentially create stereocenters depending on the reactant and reaction conditions. Quantum-guided molecular mechanics (Q2MM) and other computational methods can be used to model the transition state structures leading to different stereoisomers and predict the enantiomeric or diastereomeric excess. nih.gov
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, are highly effective in predicting the spectroscopic properties of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.org These calculations are typically performed using DFT methods, often in conjunction with a suitable basis set like 6-311++G(d,p). nih.govnih.gov
The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding constants for each nucleus in the molecule and then referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra and to distinguish between different isomers. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is a direct consequence of the inductive and mesomeric effects of the fluoro, hydroxy, and iodo substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational predictions and may vary from experimental data.)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (on OH) | 9.5 - 11.0 |
| H4 | 7.0 - 7.5 |
| H5 | 6.5 - 7.0 |
| ¹³C NMR | |
| C2 | 95 - 105 |
| C3 | 150 - 160 (J_CF) |
| C4 | 115 - 125 |
| C5 | 110 - 120 |
| C6 | 160 - 170 |
J_CF represents the carbon-fluorine coupling constant.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting molecules. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed at the DFT level of theory. rsc.org
The calculation provides a set of normal modes of vibration, each with a specific frequency. The IR intensity is related to the change in the dipole moment during the vibration, while Raman activity is related to the change in polarizability. frontiersin.org The calculated harmonic frequencies are often systematically higher than the experimental anharmonic frequencies, and thus, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov
The predicted IR and Raman spectra for this compound would show characteristic bands for the O-H stretch, C-F stretch, C-I stretch, and various pyridine ring vibrations. These theoretical spectra can be invaluable in interpreting experimental data and confirming the molecular structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values based on computational predictions and may vary from experimental data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| O-H stretch | 3400 - 3600 | Strong (IR) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C=C/C=N ring stretch | 1400 - 1600 | Strong (IR & Raman) |
| C-F stretch | 1200 - 1300 | Strong (IR) |
| O-H bend | 1150 - 1250 | Medium (IR) |
| C-I stretch | 500 - 600 | Medium-Weak (IR), Strong (Raman) |
Future Research Trajectories and Emerging Opportunities for 3 Fluoro 6 Hydroxy 2 Iodopyridine
Development of Novel Catalytic Systems for Transformations Involving 3-Fluoro-6-hydroxy-2-iodopyridine
The presence of an iodine atom at the 2-position of this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research is expected to focus on the development of novel and more efficient catalytic systems to further exploit this reactivity. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds with iodoarenes. However, the development of next-generation catalysts with improved turnover numbers, broader functional group tolerance, and the ability to operate under milder conditions will be a key area of investigation.
Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as copper, nickel, and iron, for the cross-coupling of this compound will be a significant trend. These efforts will aim to provide more sustainable and economical routes to complex pyridine (B92270) derivatives. The unique electronic properties conferred by the fluorine and hydroxyl substituents may necessitate the design of specialized ligand scaffolds to achieve high catalytic efficiency and selectivity.
Integration into Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters and the potential for high-throughput synthesis make flow chemistry and automated platforms particularly well-suited for the exploration of this compound's chemical space. Future research will likely involve the development of continuous-flow processes for the synthesis and functionalization of this compound. This approach offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the ability to readily scale up production.
Automated synthesis platforms, coupled with high-throughput screening, will enable the rapid generation of libraries of derivatives based on the this compound scaffold. This will be invaluable for a range of applications, including drug discovery and materials science, where the systematic variation of substituents is crucial for optimizing properties. The development of robust and reliable flow reactors and online analytical techniques will be critical for the successful implementation of these automated synthetic strategies.
Exploration of Bio-orthogonal Reactions Utilizing the Compound as a Scaffold
Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a burgeoning field with immense potential. The unique functionalities of this compound make it an attractive scaffold for the design of novel bio-orthogonal probes and labeling agents.
Future research in this area could involve the derivatization of the hydroxyl or iodo group to introduce bio-orthogonal handles, such as azides or alkynes. These modified compounds could then be used for a variety of applications, including the labeling and tracking of biomolecules, in-vivo imaging, and targeted drug delivery. The fluorine atom can also serve as a useful spectroscopic marker for NMR studies in biological systems. The development of new bio-orthogonal reactions that are compatible with the pyridine core and its substituents will be a key focus of this research.
Advanced Derivatization for Smart Materials and Responsive Systems
The pyridine ring is a common component in the design of "smart" materials that respond to external stimuli such as light, pH, or temperature. The functional groups present in this compound provide multiple points for derivatization to create novel responsive materials.
Future research will likely explore the incorporation of this scaffold into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. For instance, the hydroxyl group can be used as a handle for polymerization or for coordination to metal centers. The electronic properties of the pyridine ring, modulated by the fluoro and iodo substituents, can be harnessed to create materials with interesting photophysical or electronic properties. The development of pyridine-based materials for applications in sensing, drug delivery, and catalysis is a promising avenue for future investigation.
Unexplored Reactivity Patterns and Mechanistic Discoveries
Despite the predictable reactivity of some of the functional groups on this compound, there remains significant potential for the discovery of novel and unexpected reaction pathways. The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, along with the steric and electronic effects of the iodine atom, could lead to unique reactivity patterns.
Future research should focus on a systematic investigation of the compound's reactivity under a variety of conditions, including with different electrophiles, nucleophiles, and radical species. Mechanistic studies, employing both experimental and computational methods, will be crucial for understanding the underlying principles governing its reactivity. This fundamental knowledge will not only expand the synthetic utility of this compound but could also lead to the development of entirely new chemical transformations.
Q & A
Q. Advanced Research Focus :
- Electrophilic Aromatic Substitution (EAS) : Iodine’s strong electron-withdrawing effect deactivates the pyridine ring, directing incoming groups to the meta position relative to F and I.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 2-iodo position is feasible but requires palladium catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) .
Data Contradictions : Conflicting reports on coupling efficiency (30–60%) suggest solvent/base sensitivity (e.g., DMF vs. THF, KCO vs. CsCO) .
What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
Q. Advanced Research Focus :
- Comparative Meta-Analysis : Cross-reference NMR data across studies to identify solvent- or concentration-dependent shifts.
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibrium of the hydroxyl group) .
- Isotopic Labeling : Use -labeled water during synthesis to track hydroxyl group stability .
How can computational chemistry predict the reactivity of this compound in drug discovery contexts?
Q. Advanced Research Focus :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The iodine atom’s low-energy σ* orbital enhances halogen bonding potential .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to assess membrane permeability.
- Docking Studies : Evaluate binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
